

Lansoprazole sodium CYP2C19 metabolizer status impact

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Compound Focus: Lansoprazole Sodium

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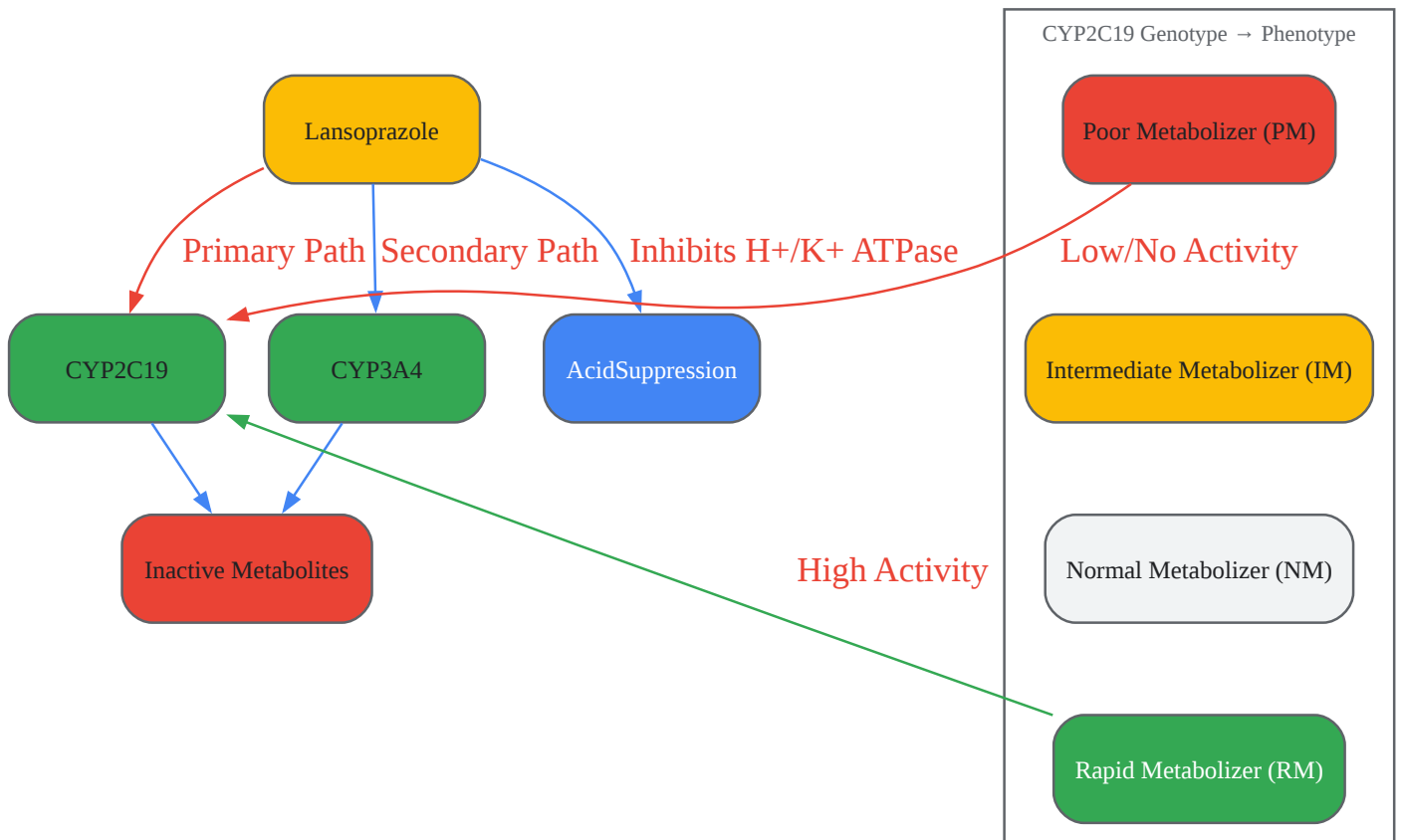
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Impact of CYP2C19 Status on Lansoprazole PK/PD

CYP2C19 Phenotype	Example Genotypes	Impact on Lansoprazole Pharmacokinetics	Impact on Pharmacodynamics (Intragastric pH)
Poor Metabolizer (PM)	2/2, 2/3, 3/3	Significantly higher AUC and C~max~ [1] [2]	Highest median intragastric pH and greatest acid suppression [3] [4]
Intermediate Metabolizer (IM)	1/2, 1/3	Intermediate AUC and C~max~ [1]	Intermediate median intragastric pH [4]
Normal Metabolizer (NM)	1/1	Lower AUC and C~max~ [1]	Lower median intragastric pH; standard doses may be ineffective [4]
Rapid/Ultra-rapid Metabolizer	1/17, 17/17	Lowest AUC and C~max~ (similar to NM but more pronounced) [5]	Lowest acid suppression; highest risk of therapeutic failure [4] [5]

For context, the metabolic pathway and phenotype logic are summarized in the diagram below.



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Key Experimental Data and Protocols

The following experimental data form the basis for the relationships shown above.

Pharmacokinetics and Genotype Status

- **Objective:** To evaluate the effects of CYP2C19 activity on the pharmacokinetics of lansoprazole and its active metabolites in healthy Chinese subjects [1].
- **Protocol:**
 - **Design:** Open trial where 22 healthy volunteers received a single 30 mg oral dose of lansoprazole.
 - **Genotyping:** CYP2C19 status was determined via polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP), classifying subjects into homozygous extensive

metabolizers (homEM, now NM), heterozygous extensive metabolizers (hetEM, now IM), and poor metabolizers (PM).

- **Bioanalysis:** Plasma concentrations of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone were measured using a validated LC-MS/MS method. Pharmacokinetic parameters (C_{max} , AUC_{0-t} , $AUC_{0-\infty}$) were calculated.
- **Findings:** There were significant differences ($p < 0.001$) in the C_{max} and AUC of lansoprazole between the homEM (NM), hetEM (IM), and PM groups, confirming a strong gene-dose effect [1].

Acid Suppression and Genotype Status

- **Objective:** To determine the effect of CYP2C19 genotype status on intragastric pH during dosing with lansoprazole or rabeprazole [3].
- **Protocol:**
 - **Design:** A clinical trial involving 20 healthy male volunteers without *H. pylori* infection. 24-hour intragastric pH monitoring was performed without medication and on the last day of two separate 7-day courses of rabeprazole and lansoprazole.
 - **Genotyping:** CYP2C19 status was determined by PCR-RFLP.
- **Findings:** The median intragastric pH during lansoprazole administration was significantly higher in PMs compared to other phenotypes. The percentage of time with intragastric pH < 4.0 followed a similar pattern, demonstrating a direct impact on pharmacodynamics [3].

Enantioselective Metabolism

- **Objective:** To examine the effects of the CYP2C19 inhibitor fluvoxamine on the pharmacokinetics of lansoprazole enantiomers across different genotype groups [2].
- **Protocol:**
 - **Design:** A randomized, double-blind, placebo-controlled crossover study. 18 healthy subjects (6 NM, 6 IM, 6 PM) received placebo or fluvoxamine (25 mg twice daily for 6 days), followed by a single 60 mg dose of racemic lansoprazole.
 - **Bioanalysis:** Plasma concentrations of (R)- and (S)-lansoprazole were measured using HPLC.
- **Findings:** Fluvoxamine significantly increased the exposure ($AUC_{0-\infty}$) of both enantiomers in NMs and IMs, but the effect was far more pronounced for the (S)-enantiomer. This confirms that **CYP2C19 plays a much greater role in the metabolism of (S)-lansoprazole** than the (R)-enantiomer [2].

Interpretation and Clinical Relevance

The experimental data consistently show that CYP2C19 genotype is a major determinant of lansoprazole exposure and efficacy.

- **Therapeutic Implications:** Normal and Rapid Metabolizers may experience subtherapeutic drug levels and **inadequate acid control** with standard lansoprazole doses, potentially requiring higher or more frequent dosing [4] [5].
- **Safety Considerations:** Poor and Intermediate Metabolizers achieve higher drug exposure, which increases efficacy but may also elevate the risk of dose-dependent adverse effects and drug interactions [5].
- **Comparative Metabolism:** Unlike omeprazole and lansoprazole, the acid suppression effect of **rabeprazole is less influenced by CYP2C19 status**, making it a potential alternative when genotype-based dosing is not feasible [3] [6].

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